7-(3-bromobenzyl)-8-(3,4-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(3-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C22H21BrN4O3 This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenoxy group, and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromobenzylamine with 3,4-dimethylphenol under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including methylation and cyclization, to yield the final compound. The reaction conditions often involve the use of solvents such as chloroform and catalysts like triethylamine, with temperature control being crucial to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-[(3-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of 7-[(3-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 7-[(3-CHLOROPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 7-[(3-FLUOROPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 7-[(3-BROMOPHENYL)METHYL]-8-(3,4-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups and structural features. The presence of the bromophenyl group, in particular, imparts distinct reactivity and interaction profiles compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for research and application in various scientific fields.
Properties
Molecular Formula |
C22H21BrN4O3 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-(3,4-dimethylphenoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H21BrN4O3/c1-13-8-9-17(10-14(13)2)30-21-24-19-18(20(28)26(4)22(29)25(19)3)27(21)12-15-6-5-7-16(23)11-15/h5-11H,12H2,1-4H3 |
InChI Key |
FLHNQYXQEDEOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2CC4=CC(=CC=C4)Br)C(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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